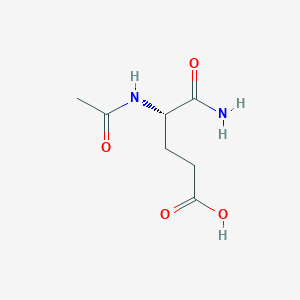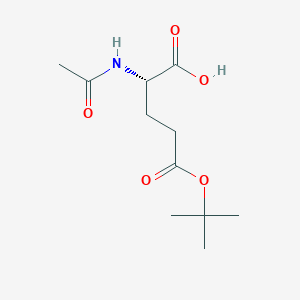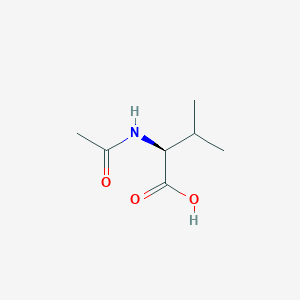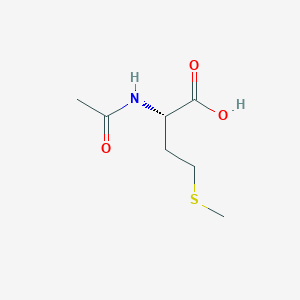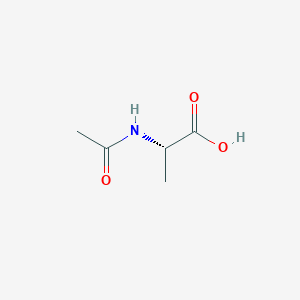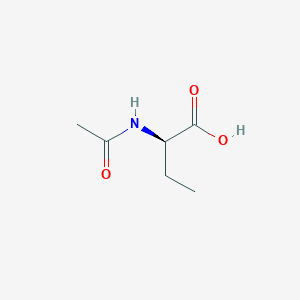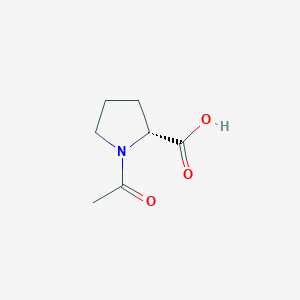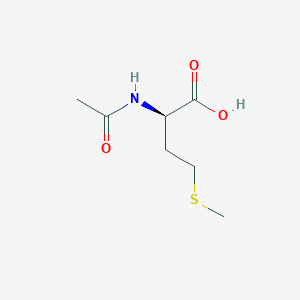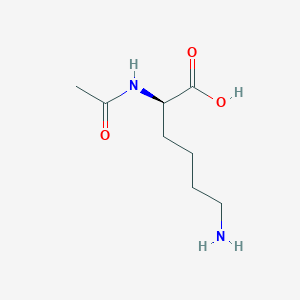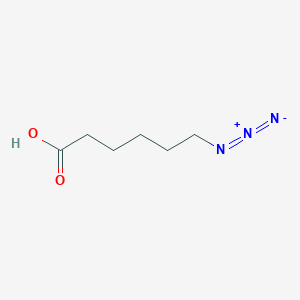
6-アジドヘキサン酸
概要
説明
6-アジドヘキサン酸は、ω末端にアジド基を持つ6炭素飽和脂肪酸です。この化合物は、特にクリックケミストリーの分野における化学合成の汎用性で注目されています。 アジド基の存在により、アルキン含有化合物との効率的な結合が可能となり、さまざまな生化学的および産業的用途における貴重な構成要素となっています .
科学的研究の応用
6-Azidohexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules, facilitating the study of biological processes.
Medicine: Utilized in drug development for the synthesis of bioactive compounds.
作用機序
6-アジドヘキサン酸が効果を発揮する主なメカニズムは、アジド基によるものです。この基は、アルキンと環状付加反応を起こし、安定なトリアゾール環を形成します。これらの反応は非常に特異的で効率的であるため、6-アジドヘキサン酸は化学合成や生体結合における貴重なツールとなっています。関与する分子標的と経路は、生物学的試験における生体分子の標的化や材料科学における架橋ネットワークの形成など、特定の用途によって異なります。
類似化合物:
6-ブロモヘキサン酸: 6-アジドヘキサン酸の合成における前駆体です。
6-アミノヘキサン酸: アジド基ではなくアミノ基の存在により、異なる反応性を示す別のヘキサン酸誘導体です。
ヘキサン酸: 機能的なアジド基を持たない親化合物です。
独自性: 6-アジドヘキサン酸は、アルキンとの特異的で効率的な反応を可能にする末端のアジド基によって独自のものとなっています。 この特性は、他のヘキサン酸誘導体と区別され、クリックケミストリーや生体結合の用途において特に価値のあるものとなっています .
生化学分析
Biochemical Properties
This reaction forms a stable triazole linkage, which is useful for crosslinking, synthesis of chemical probes, and other bioconjugation strategies .
Molecular Mechanism
At the molecular level, 6-azidohexanoic acid exerts its effects primarily through its azide group. This group can react with alkyne groups in other molecules in the presence of a copper (I) catalyst, forming a stable triazole linkage .
準備方法
合成経路と反応条件: 6-アジドヘキサン酸の合成は、通常、ヘキサン酸誘導体のアジド化を伴います。一般的な方法の1つは、ジメチルホルムアミド(DMF)のような極性非プロトン性溶媒中で、6-ブロモヘキサン酸をアジ化ナトリウムを使用して6-アジドヘキサン酸に変換することです。この反応は、通常、完全な変換を保証するために高温で行われます。
工業生産方法: 工業規模では、6-アジドヘキサン酸の生産は、同様の合成経路に従いますが、大規模合成に最適化された条件となっています。これには、アジド化合物の潜在的な危険性があるため、反応効率と安全性を高めるための連続フロー反応器の使用が含まれます。
化学反応の分析
反応の種類: 6-アジドヘキサン酸は、次のようなさまざまな化学反応を起こします。
置換反応: アジド基は、特に1級アミンと反応してアミドを形成する求核置換反応に関与できます。
クリックケミストリー:
一般的な試薬と条件:
銅(I)触媒: クリックケミストリー反応で使用されます。
アジ化ナトリウム: 化合物の初期合成に使用されます。
極性非プロトン性溶媒: DMFやDMSOなど、反応物を溶解し、反応を促進するために使用されます。
生成される主要な生成物:
アミド: 1級アミンとの反応によって形成されます。
1,2,3-トリアゾール: アルキンとのクリックケミストリーによって生成されます。
科学研究への応用
6-アジドヘキサン酸は、科学研究において幅広い用途があります。
化学: クリックケミストリーを通じて複雑な分子を合成する際の構成要素として使用されます。
生物学: 生体分子の標識に用いられる生体結合技術に使用され、生物学的プロセスの研究を促進します。
医学: 生物活性化合物の合成における創薬に使用されます。
類似化合物との比較
6-Bromohexanoic Acid: A precursor in the synthesis of 6-azidohexanoic acid.
6-Aminohexanoic Acid: Another hexanoic acid derivative with different reactivity due to the presence of an amino group instead of an azide.
Hexanoic Acid: The parent compound, lacking the functional azide group.
Uniqueness: 6-Azidohexanoic acid is unique due to its terminal azide group, which allows for specific and efficient reactions with alkynes. This property distinguishes it from other hexanoic acid derivatives and makes it particularly valuable in click chemistry and bioconjugation applications .
特性
IUPAC Name |
6-azidohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-9-8-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCORXJUUSVCJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452913 | |
| Record name | 6-azidohexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79598-53-1 | |
| Record name | 6-azidohexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Azidohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 6-azidohexanoic acid particularly useful for labeling large peptides like pHLIP?
A1: Traditional methods for radiolabeling peptides with fluorine-18 ([18F]) often struggle with larger molecules. The research highlights the successful use of 6-azidohexanoic acid as a linker, attached to the N-terminus of the pHLIP peptide []. This allows for a two-step labeling approach: First, a novel [18F]-labeled prosthetic group (6-[18F]fluoro-2-ethynylpyridine) is synthesized. Then, the azide group on the modified pHLIP readily reacts with the alkyne group of the prosthetic group via CuAAC "click chemistry" []. This strategy simplifies the [18F] labeling of large peptides, offering a more efficient and reliable alternative for developing potential PET tracers [].
Q2: Besides peptide labeling, what other applications utilize the "click" reactivity of 6-azidohexanoic acid?
A2: The research demonstrates the versatility of 6-azidohexanoic acid in various applications:
- Multimerization of bioactive peptides: By attaching multiple 6-azidohexanoic acid-modified peptides to a scaffold containing multiple alkyne groups, researchers can create multivalent constructs []. This has implications for enhancing binding affinity and potentially improving the efficacy of peptide-based therapeutics.
- Synthesis of polymer monolithic columns: 6-azidohexanoic acid can be incorporated into polymer monoliths during their synthesis via a "one-pot" process combining free radical polymerization and CuAAC "click" chemistry []. This allows for the facile creation of stationary phases for capillary liquid chromatography with tunable properties, enabling separations based on hydrophobic, hydrophilic, and cation-exchange interactions [].
- Development of water-soluble drug conjugates: 6-azidohexanoic acid can be used to conjugate a therapeutic molecule like camptothecin (CPT) to a water-soluble polymer, such as polyoxetane []. This approach enhances the water solubility and cytocompatibility of the drug while retaining its activity [].
Q3: Are there any concerns regarding the stability of 6-azidohexanoic acid-containing compounds?
A4: The research on [18F]-labeled pHLIP provides data on the in vitro stability of the conjugate []. The results show that [18F]-D-WT-pHLIP, containing the 6-azidohexanoic acid linker and the triazole ring, remained remarkably stable in both human and mouse plasma over 120 minutes []. This stability is crucial for its potential use as a PET tracer and suggests that the incorporation of 6-azidohexanoic acid does not necessarily compromise the stability of the final conjugate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
